molecular formula C22H21ClO3 B14566226 1,1'-{[2-(Chloromethyl)-6-methoxy-1,4-phenylene]bis(oxymethylene)}dibenzene CAS No. 61654-84-0

1,1'-{[2-(Chloromethyl)-6-methoxy-1,4-phenylene]bis(oxymethylene)}dibenzene

Cat. No.: B14566226
CAS No.: 61654-84-0
M. Wt: 368.9 g/mol
InChI Key: ARRYQGWXWFFZDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1’-{[2-(Chloromethyl)-6-methoxy-1,4-phenylene]bis(oxymethylene)}dibenzene is a complex organic compound characterized by its aromatic structure. This compound is notable for its unique chemical properties and potential applications in various scientific fields. Its molecular formula is C21H19ClO3, and it features a chloromethyl group and a methoxy group attached to a phenylene ring, which is further connected to two benzene rings through oxymethylene linkages.

Preparation Methods

The synthesis of 1,1’-{[2-(Chloromethyl)-6-methoxy-1,4-phenylene]bis(oxymethylene)}dibenzene typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 2-(chloromethyl)-6-methoxyphenol with formaldehyde to form the bis(oxymethylene) linkage. This intermediate is then reacted with benzene in the presence of a catalyst to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1,1’-{[2-(Chloromethyl)-6-methoxy-1,4-phenylene]bis(oxymethylene)}dibenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.

    Reduction Reactions: The compound can undergo reduction reactions, particularly at the chloromethyl group, to form methyl derivatives.

Common reagents used in these reactions include sodium hydroxide for nucleophilic substitution, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1’-{[2-(Chloromethyl)-6-methoxy-1,4-phenylene]bis(oxymethylene)}dibenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1,1’-{[2-(Chloromethyl)-6-methoxy-1,4-phenylene]bis(oxymethylene)}dibenzene involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to modifications in protein function or DNA structure. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds to 1,1’-{[2-(Chloromethyl)-6-methoxy-1,4-phenylene]bis(oxymethylene)}dibenzene include:

    1,1’-{[2-(Chloromethyl)-1,4-phenylene]bis(oxymethylene)}dibenzene: Lacks the methoxy group, resulting in different chemical reactivity and applications.

    1,1’-{[2-(Methoxymethyl)-6-methoxy-1,4-phenylene]bis(oxymethylene)}dibenzene: Contains an additional methoxy group, which can alter its physical and chemical properties.

    1,1’-{[2-(Chloromethyl)-6-hydroxy-1,4-phenylene]bis(oxymethylene)}dibenzene:

Properties

CAS No.

61654-84-0

Molecular Formula

C22H21ClO3

Molecular Weight

368.9 g/mol

IUPAC Name

1-(chloromethyl)-3-methoxy-2,5-bis(phenylmethoxy)benzene

InChI

InChI=1S/C22H21ClO3/c1-24-21-13-20(25-15-17-8-4-2-5-9-17)12-19(14-23)22(21)26-16-18-10-6-3-7-11-18/h2-13H,14-16H2,1H3

InChI Key

ARRYQGWXWFFZDA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OCC2=CC=CC=C2)CCl)OCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.